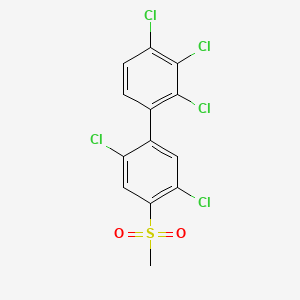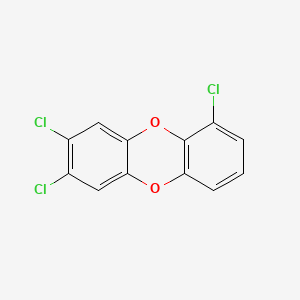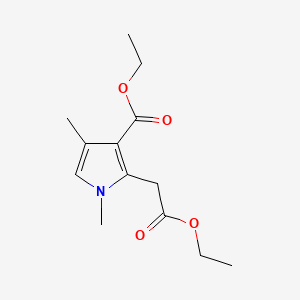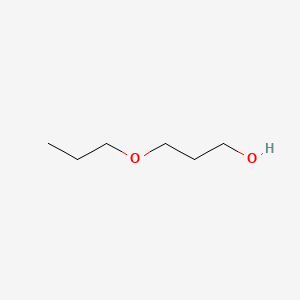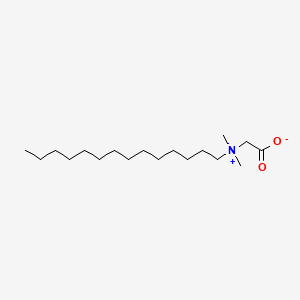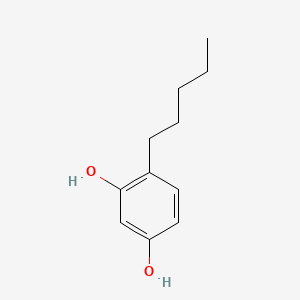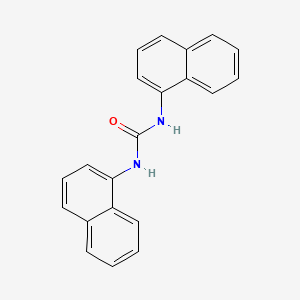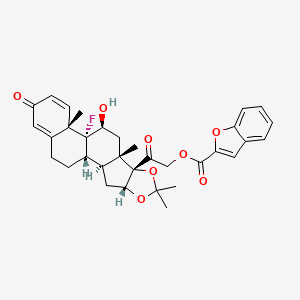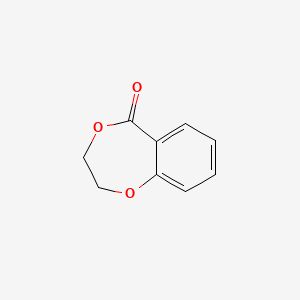
2,3-Dihydro-5H-1,4-benzodioxepin-5-one
Übersicht
Beschreibung
2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is a chemical compound with the molecular formula C9H8O3 . It is used in the preparation of aromatic/aliphatic polyesters via ring-opening polymerisation .
Synthesis Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts gives polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone that contain both aromatic and aliphatic linkages . This is the first time polymers with an aromatic ring in the backbone have been prepared by this method .Molecular Structure Analysis
The molecular structure of 2,3-DHB consists of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts results in polyester homopolymers and copolymers . The same Al salen catalyst catalyses a remarkably selective depolymerisation to monomer under modified reaction conditions .Wissenschaftliche Forschungsanwendungen
Application 1: Polymer Chemistry
- Summary of the Application : 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is used in the ring-opening polymerisation process to create polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone . These polymers contain both aromatic and aliphatic linkages, making them the first polymers with an aromatic ring in the backbone prepared by this method .
- Methods of Application : The ring-opening polymerisation of 2,3-DHB is catalysed by aluminium salen or organocatalysts . The process can be cycled to repeatedly recycle polymer to monomer and maintain the polymer’s low dispersity .
- Results or Outcomes : The resultant polyester has a glass transition temperature (Tg) of nearly 27 °C and shows crystallisation ability when cooled from melt . The thermal and mechanical properties can be tuned by altering the polymer’s molecular weight .
Application 2: Medicinal Chemistry
- Summary of the Application : 2,3-Dihydrobenzoxathiine derivatives, which include 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, are important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . They have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .
- Methods of Application : The specific methods of application or experimental procedures for these applications are not provided in the source .
- Results or Outcomes : The specific results or outcomes for these applications are not provided in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNMBGWXYJCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177431 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-5H-1,4-benzodioxepin-5-one | |
CAS RN |
22891-52-7 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



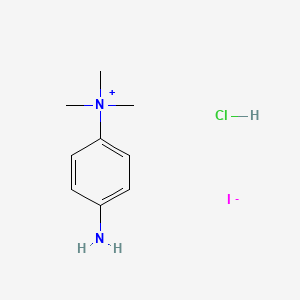
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
